molecular formula C8H13Cl2NO2 B14637531 2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one CAS No. 52836-16-5

2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one

Cat. No.: B14637531
CAS No.: 52836-16-5
M. Wt: 226.10 g/mol
InChI Key: YLEUMSABWPPFDG-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one is an organic compound with a complex structure that includes both chlorinated and oxazolidinone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one typically involves the reaction of 2-ethyl-2-methyl-1,3-oxazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the chlorinated ethanone to less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of functionalized ethanone compounds.

Scientific Research Applications

2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated ethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The oxazolidinone ring may also interact with specific binding sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: This compound shares the dichlorinated structure but differs in the presence of a cyclopropane ring.

    1,2-Dichloroethane: A simpler chlorinated compound used as an industrial solvent and intermediate.

Uniqueness

2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one is unique due to its combination of chlorinated ethanone and oxazolidinone functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

52836-16-5

Molecular Formula

C8H13Cl2NO2

Molecular Weight

226.10 g/mol

IUPAC Name

2,2-dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C8H13Cl2NO2/c1-3-8(2)11(4-5-13-8)7(12)6(9)10/h6H,3-5H2,1-2H3

InChI Key

YLEUMSABWPPFDG-UHFFFAOYSA-N

Canonical SMILES

CCC1(N(CCO1)C(=O)C(Cl)Cl)C

Origin of Product

United States

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